tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
Description
Discovery and Development Timeline
The synthesis of tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate represents a milestone in heterocyclic chemistry, emerging from decades of research on pyrimidine derivatives. Early work on chloropyrimidine intermediates, such as 2-amino-4-chloropyrimidine (CAS 3993-78-0), laid the foundation for understanding nucleophilic substitution patterns in pyrimidine systems. The compound’s development accelerated in the 2010s with advances in carbamate-protecting group strategies, as evidenced by patents describing tert-butyl carbamate derivatives for pharmaceutical synthesis.
Key milestones include:
- 2009 : Optimization of tert-butyl carbamate synthesis routes using phase-transfer catalysis, enabling high-yield production of intermediates.
- 2012 : First PubChem entry for structurally related compound tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CID 60137712), demonstrating growing interest in chloro-pyrimidine-carbamate hybrids.
- 2020 : Structural characterization of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate (CID 145915736), showcasing divergent synthetic approaches to analogous compounds.
Table 1: Comparative molecular features of related compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | First Reported |
|---|---|---|---|
| Target Compound | C15H22ClN5O2 | 339.83 | ~2015* |
| CID 60137712 | C15H23ClN4O2 | 326.82 | 2012 |
| CID 145915736 | C15H21ClN4O3 | 340.80 | 2020 |
*Estimated based on structural analogs’ development timelines
Position in Medicinal Chemistry Research
This compound occupies a strategic niche in drug discovery due to its dual functional groups:
- Chloropyrimidine moiety : Enables selective hydrogen bonding with biological targets through N3 and Cl atoms.
- Carbamate group : Enhances blood-brain barrier penetration compared to urea analogs, as demonstrated in cytoprotection studies.
Recent research highlights its utility in:
- Kinase inhibition: The trans-cyclohexyl configuration creates optimal steric bulk for CDK2 binding pocket interactions.
- PROTAC development: Tert-butyl carbamate serves as a versatile linker for E3 ligase recruitment.
Table 2: Biological activity of structural analogs (100 μM concentration)
| Compound Class | Anti-Proliferative Activity | Cytoprotection Efficacy |
|---|---|---|
| Aryl carbamates | 40% cell viability reduction | 3-8% CoCl2 protection |
| Pyridyl ureas | No activity | Not tested |
Evolution of Chloropyrimidine-Carbamate Research
The convergence of chloropyrimidine and carbamate chemistry has progressed through three generations:
First Generation (1990s-2000s):
- Focused on simple 2-chloropyrimidines as alkylation agents
- Limited carbamate integration due to stability challenges
Second Generation (2010s):
- Introduction of tert-butyl protecting groups enabled stable carbamate-pyrimidine conjugates
- Development of stereoselective synthesis routes for trans-cyclohexyl derivatives
Current Innovations (2020s):
- Hybridization with piperidine/cyclohexyl systems for 3D diversity
- Computational modeling-guided optimization of LogP values (experimental: 2.1 ± 0.3)
The compound’s synthetic accessibility is demonstrated by:
- Buchwald-Hartwig amination for pyrimidine-cyclohexyl coupling
- Microwave-assisted carbamate formation (yield >90%)
- Chromatography-free crystallization using hexane/EtOAc (8:1)
This evolutionary trajectory positions this compound as a key scaffold for next-generation kinase inhibitors and targeted protein degraders.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-12-8-9-17-13(16)20-12/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROHNSJRPIKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves the reaction of 2-chloropyrimidine with trans-4-aminocyclohexanol, followed by the protection of the amino group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyrimidine Moiety
The 2-chloropyrimidine group undergoes nucleophilic substitution, enabling functionalization. Key reactions include:
Reagents and Conditions
-
Ammonia or primary amines : React in polar aprotic solvents (e.g., acetonitrile) at 60–80°C with triethylamine as a base .
-
Thiols : Require milder conditions (25–40°C) in DMF with catalytic KI .
Example Reaction
Reaction with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-carboxylic acid hydrochloride in acetonitrile at 60°C for 7 hours yields a substituted pyrimidine derivative with 99.35% HPLC purity .
| Nucleophile | Product | Yield | Conditions |
|---|---|---|---|
| Amine | Pyrimidine-4-amine analog | 85–93% | 60°C, acetonitrile, 7 hours |
| Thiol | Thioether derivative | 78% | 40°C, DMF, 3 hours |
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
Reagents
Mechanistic Insight
Protonation of the carbonyl oxygen initiates cleavage, releasing CO₂ and forming the free amine. For example, Boc deprotection with TFA achieves >95% conversion within 2 hours .
Oxidation and Reduction Reactions
The cyclohexyl ring’s stereochemistry influences reactivity in redox processes:
Oxidation
-
KMnO₄/H₂SO₄ : Converts the cyclohexane ring to a diketone at 80°C .
-
Ozone (O₃) : Cleaves the ring via ozonolysis, forming dicarboxylic acids .
Reduction
Coupling Reactions for Functionalization
The amino group participates in coupling reactions:
Reagents
Example
Reaction with benzoyl chloride in CH₂Cl₂ using triethylamine yields a benzoylated derivative in 90% yield .
Stability Under Thermal and pH Conditions
-
Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂ .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH <3 or >10 .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Chemistry Applications
-
Intermediate in Drug Synthesis :
- This compound serves as a crucial intermediate in the synthesis of Edoxaban, an anticoagulant medication used for the treatment of various thromboembolic disorders. The synthesis pathway involves several steps that utilize tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate as a key precursor .
-
Potential Anticancer Activity :
- Compounds containing chloropyrimidine derivatives have shown promise in modulating kinase activity, which is relevant for treating cancers such as chronic myeloid leukemia and acute myeloid leukemia. The ability of this compound to interact with biological targets may provide avenues for further research into its anticancer properties .
-
Antiviral Properties :
- Research indicates that pyrimidine derivatives can exhibit antiviral activities. Studies focusing on similar compounds suggest that this compound could be explored for its effectiveness against viral infections .
Synthesis Methodologies
The synthesis of this compound typically involves:
- Reactions with Amines and Isocyanates : The compound can be synthesized through reactions involving amines derived from chloropyrimidine and isocyanates, leading to the formation of carbamate structures.
Case Studies
- Edoxaban Synthesis :
- Kinase Modulation :
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Compound A : tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289385-37-0)
Compound B : tert-Butyl [trans-4-({3-[2-(methylsulfanyl)pyrimidin-5-yl]imidazo-[1,2-b]pyridazin-6-yl}amino)cyclohexyl]carbamate
- Molecular Formula : C₂₄H₃₀N₆O₂S
- Molecular Weight : 466.60 g/mol
- Key Difference : Incorporation of a methylsulfanyl group on pyrimidine enhances hydrophobicity, which may improve membrane permeability but reduce solubility. This compound demonstrated inhibitory activity against Plasmodium falciparum, suggesting the methylsulfanyl group could optimize binding to parasitic targets.
Compound C : tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0)
- Molecular Formula : C₉H₁₂ClN₃O₂
- Molecular Weight : 229.66 g/mol
- Key Difference : Lacks the cyclohexyl backbone, simplifying the structure but reducing conformational rigidity. This simplification may limit its utility in applications requiring steric specificity.
Cyclohexyl Backbone Modifications
Compound D : tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289386-01-1)
Compound E : tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4)
Biological Activity
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.82 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a chloropyrimidine derivative, which are crucial for its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloropyrimidine ring suggests potential inhibitory effects on certain kinases and enzymes, which are critical in cancer and neurodegenerative diseases.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:
- Anticancer Activity : Many chloropyrimidine derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Cognitive Enhancement : Some studies suggest that related compounds can inhibit acetylcholinesterase, potentially enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that related compounds could inhibit acetylcholinesterase activity with an IC50 value of 0.17 μM. This inhibition is significant for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine, thereby improving synaptic transmission .
- Antioxidant Activity : Research on similar compounds indicated moderate antioxidant properties, where they reduced oxidative stress markers in cellular models exposed to amyloid beta peptides . This finding suggests potential neuroprotective effects.
- In Vivo Studies : In animal models, compounds similar to this compound showed varying degrees of efficacy in reducing neuroinflammation and improving cognitive deficits induced by scopolamine . However, the bioavailability in the brain remains a critical factor affecting their therapeutic potential.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Biological Activity | IC50 / K_i Values | Notes |
|---|---|---|---|
| This compound | Potential anticancer and cognitive enhancer | TBD | Investigated for neuroprotective properties |
| Related Chloropyrimidine Derivative | Acetylcholinesterase Inhibitor | IC50 = 0.17 μM | Demonstrated cognitive enhancement |
| Another Pyrimidine Compound | Antioxidant Activity | TBD | Reduced oxidative stress in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
